1-Methylnaphthalene-d10
Overview
Description
1-Methylnaphthalene-d10 is a deuterated form of 1-methylnaphthalene, an organic compound with the molecular formula C11H10. The deuterated version, this compound, has ten deuterium atoms replacing the hydrogen atoms, giving it the molecular formula C11D10. This compound is primarily used as an internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its stable isotopic labeling .
Scientific Research Applications
1-Methylnaphthalene-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for accurate quantification and analysis of complex mixtures.
Environmental Studies: Employed in the study of polycyclic aromatic hydrocarbons (PAHs) in environmental samples to trace contamination sources and pathways.
Pharmaceutical Research: Used in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Material Science: Utilized in the synthesis of deuterated materials for neutron scattering experiments and other advanced material characterization techniques.
Mechanism of Action
Target of Action
1-Methylnaphthalene-d10 is a deuterated compound of 1-Methylnaphthalene It’s known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds like 1-methylnaphthalene interact with their targets, causing changes at the molecular level .
Biochemical Pathways
This compound likely affects similar biochemical pathways as its non-deuterated counterpart, 1-Methylnaphthalene. For instance, 1-Methylnaphthalene is metabolized by two routes, one of which involves aromatic ring-hydroxylation
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
Similar compounds are known to cause changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 1-Methylnaphthalene, the non-deuterated form, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that PAHs, including 1-Methylnaphthalene, can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1-Methylnaphthalene can form radical anion salts with alkali metals, such as sodium 1-methylnaphthalene . This suggests that 1-Methylnaphthalene-d10 may also be capable of forming similar complexes, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Metabolic Pathways
It is known that 1-Methylnaphthalene can be degraded by various bacterial species, suggesting that this compound may also be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-d10 is synthesized by the deuteration of 1-methylnaphthalene. The process typically involves the use of deuterium oxide (D2O) and a deuterium exchange catalyst. The reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The product is then purified through distillation and other separation techniques to obtain the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoic acid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Comparison with Similar Compounds
2-Methylnaphthalene-d10: Another deuterated naphthalene derivative with similar applications in analytical chemistry.
Naphthalene-d8: A deuterated form of naphthalene used as an internal standard in NMR spectroscopy.
Phenanthrene-d10: A deuterated polycyclic aromatic hydrocarbon used in environmental and analytical studies.
Uniqueness: 1-Methylnaphthalene-d10 is unique due to its specific isotopic labeling and its role as a reference standard in analytical techniques. Its high isotopic purity and stability make it an essential compound in various scientific research fields .
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYECUOLPXSFR-UZHHFJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480545 | |
Record name | 1-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38072-94-5 | |
Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38072-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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